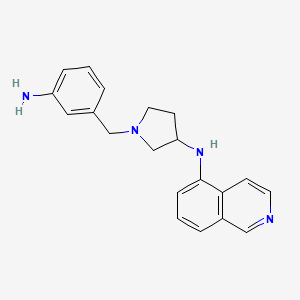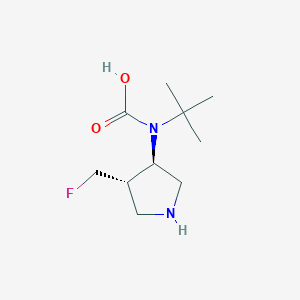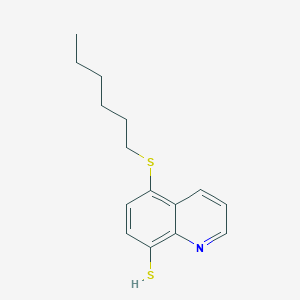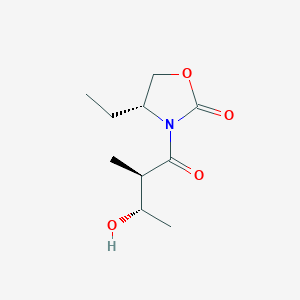![molecular formula C24H14O3 B12885821 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione CAS No. 5342-35-8](/img/structure/B12885821.png)
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione is an organic compound with the molecular formula C24H14O3 and a molecular weight of 350.37 g/mol . This compound is known for its unique structural motif, which includes a naphthoquinone core fused with a furan ring and substituted with phenyl groups at positions 4 and 9 . It is a member of the naphthofuranone family and exhibits interesting chemical and physical properties that make it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed coupling of 2-hydroxy-1,4-naphthoquinone with olefins . This reaction is carried out in the presence of a palladium catalyst (Pd/C) without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yields and minimal environmental impact.
化学反応の分析
Types of Reactions
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antitumor and antiviral properties.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione involves its interaction with cellular targets, leading to various biological effects. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound a potential antitumor agent. Additionally, the phenyl groups may enhance the compound’s ability to interact with specific molecular targets, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Similar structure but lacks the phenyl substitutions.
1,4-Diphenylnaphthalene-2,3-dicarboxylic anhydride: Similar core structure but different functional groups.
Naphtho[2,3-c]furan-1,3-dione: Parent compound without phenyl substitutions.
Uniqueness
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione is unique due to the presence of phenyl groups at positions 4 and 9, which enhance its chemical reactivity and biological activity. These substitutions also contribute to its distinct physical properties, making it a valuable compound for various applications .
特性
CAS番号 |
5342-35-8 |
|---|---|
分子式 |
C24H14O3 |
分子量 |
350.4 g/mol |
IUPAC名 |
4,9-diphenylbenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C24H14O3/c25-23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24(26)27-23)16-11-5-2-6-12-16/h1-14H |
InChIキー |
YYEOFVWLMSISRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)

![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)





![[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol](/img/structure/B12885794.png)

![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)

![3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885827.png)

